Cas no 1096020-94-8 (N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate)

N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate 化学的及び物理的性質
名前と識別子
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- N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate
- N-[Bis(4-methoxyphenyl)phenylmethyl]-8-nitroguanosine 2',3',5'-Triacetate
- DB-265757
- [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate
- (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-((bis(4-methoxyphenyl)(phenyl)methyl)amino)-8-nitro-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diyl diacetate
- 1096020-94-8
-
- インチ: InChI=1S/C37H36N6O12/c1-20(44)52-19-28-30(53-21(2)45)31(54-22(3)46)34(55-28)42-32-29(38-36(42)43(48)49)33(47)40-35(39-32)41-37(23-9-7-6-8-10-23,24-11-15-26(50-4)16-12-24)25-13-17-27(51-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,39,40,41,47)/t28-,30-,31-,34-/m1/s1
- InChIKey: NUZLZVNJVYBEJC-UTBAFCPYSA-N
- ほほえんだ: CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2[N+](=O)[O-])OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 756.23912060g/mol
- どういたいしつりょう: 756.23912060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 14
- 重原子数: 55
- 回転可能化学結合数: 15
- 複雑さ: 1410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 224Ų
N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D461240-50mg |
N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate |
1096020-94-8 | 50mg |
$ 201.00 | 2023-09-07 | ||
TRC | D461240-500mg |
N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate |
1096020-94-8 | 500mg |
$ 1608.00 | 2023-09-07 |
N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetateに関する追加情報
Research Brief on N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate (CAS: 1096020-94-8)
The compound N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate (CAS: 1096020-94-8) is a chemically modified nucleoside derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule is particularly notable for its role in oligonucleotide synthesis, where it serves as a protected form of 8-nitroguanosine, enabling precise control over nucleic acid modifications. Recent studies have explored its applications in the development of novel therapeutics, diagnostic tools, and as a key intermediate in the synthesis of modified RNA and DNA sequences.
Recent research has focused on the synthetic utility of N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate in the context of RNA therapeutics. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of 8-nitro-guanosine-modified RNA sequences, which exhibit enhanced binding affinity to target mRNAs. This modification has been leveraged to improve the efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), particularly in the treatment of genetic disorders and viral infections. The study demonstrated that the 8-nitro modification, when incorporated into RNA strands, significantly increases their stability against nuclease degradation, a critical factor in therapeutic applications.
Another key area of investigation involves the compound's role in the development of fluorescent probes for nucleic acid detection. A 2022 paper in Analytical Chemistry reported the synthesis of a fluorescently labeled derivative of N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate, which was used to detect specific RNA sequences in live cells. The probe's high specificity and sensitivity were attributed to the unique electronic properties of the 8-nitro group, which enhances fluorescence quenching and recovery upon target binding. This innovation opens new avenues for real-time monitoring of gene expression and RNA trafficking in biological systems.
From a synthetic chemistry perspective, recent advancements have optimized the production and purification of N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate. A 2023 study in Organic Process Research & Development detailed a scalable, high-yield synthesis route that reduces the use of hazardous reagents and improves overall efficiency. The new protocol employs green chemistry principles, such as catalytic hydrogenation for nitro-group reduction, and has been successfully implemented at pilot-plant scale. This progress addresses previous challenges related to the compound's cost and availability, facilitating its broader adoption in research and industrial applications.
Looking ahead, the unique properties of N-(4,4'-Dimethoxytrityl)-8-nitroguanosine 2',3',5'-Triacetate position it as a versatile tool in chemical biology. Ongoing clinical trials are evaluating 8-nitro-guanosine-modified oligonucleotides for the treatment of rare diseases, with preliminary results showing promising pharmacokinetic profiles. Additionally, its potential in epigenetic research is being explored, as the 8-nitro modification may influence RNA-protein interactions and chromatin remodeling. As synthetic methodologies continue to advance and biological applications expand, this compound is expected to play an increasingly important role in bridging chemical synthesis with therapeutic innovation.
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